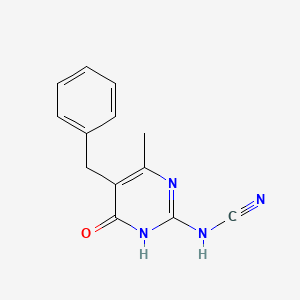![molecular formula C22H24N2O3 B6052771 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B6052771.png)
2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the morpholine family, which is known for its diverse range of biological activities.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound may also affect the expression of certain genes that are involved in cancer cell survival and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of possible future directions for research on 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine. One possible direction is to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, efforts could be made to improve the solubility and bioavailability of this compound, which could help to facilitate its use in future research and drug development efforts.
In conclusion, this compound is a synthetic compound with potent anti-cancer activity and potential applications in scientific research. Further studies are needed to better understand the mechanism of action of this compound and to identify potential targets for drug development. Despite its limitations, this compound represents a promising candidate for further study in the field of cancer research and beyond.
Méthodes De Synthèse
The synthesis of 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine involves the reaction of morpholine with 2-phenyl-1,3-oxazole-4-carbaldehyde and 4-methoxybenzyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-25-20-9-7-17(8-10-20)13-21-15-24(11-12-26-21)14-19-16-27-22(23-19)18-5-3-2-4-6-18/h2-10,16,21H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHDGMJNTLMCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)CC3=COC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6052693.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)


![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B6052746.png)
![(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6052748.png)
![4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6052751.png)
![4-chloro-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6052752.png)
![(2-{[2-(benzyloxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6052753.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6052755.png)
![1,3-dimethyl-5-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6052756.png)
![4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide](/img/structure/B6052763.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6052777.png)
